Biotin-(5-fluorescein)-conjugate

Descripción general

Descripción

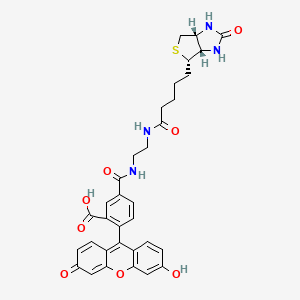

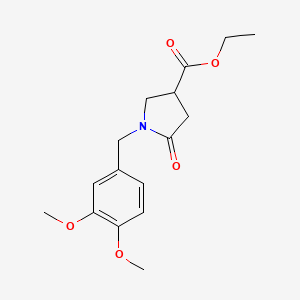

Biotin-(5-fluorescein)-conjugate, also known as this compound, is a useful research compound. Its molecular formula is C33H32N4O8S and its molecular weight is 644.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Biotin-(5-fluorescein)-conjugate, also known as N-(Biotinylamidoethyl)-fluorescein-5-carboxamide, is avidin , a protein found in egg whites . Avidin has a high affinity for biotin, a vitamin that plays a key role in cellular processes such as fatty acid synthesis and amino acid metabolism .

Mode of Action

this compound interacts with its target, avidin, through a process known as binding . The fluorescein part of the molecule is a fluorophore, which means it can absorb light at a certain wavelength and re-emit it at a longer wavelength . When the compound binds to avidin, the fluorescence or absorbance of the molecule is quenched .

Biochemical Pathways

It can be used to study the binding of biotin to avidin, which is important in various biological processes .

Pharmacokinetics

It is known that the compound is stable under normal storage conditions, and it can be resuspended in dmso or dmf .

Result of Action

The binding of this compound to avidin results in the quenching of the compound’s fluorescence or absorbance . This can be used to detect and quantify biotin-binding sites, providing valuable information for research in areas such as peptide and protein analysis .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature. The compound should be protected from light and stored at room temperature to maintain its stability . Furthermore, the fluorescence of the compound can be affected by the pH of the environment .

Análisis Bioquímico

Biochemical Properties

Biotin-(5-fluorescein)-conjugate plays a significant role in biochemical reactions, particularly in the detection and quantitation of biotin-binding sites . It interacts with proteins such as avidin and streptavidin . Upon binding to these proteins, the fluorescence or absorbance of this compound is quenched , providing a measurable signal that can be used in various biochemical assays.

Cellular Effects

In cellular processes, this compound influences cell function by acting as a fluorescent marker. It allows for the visualization and tracking of biotin-labelled molecules within cells. For instance, when expressed in neural progenitor cells, a designed protein was able to bind both the this compound and biotinylated PLGA nanoparticles, and was able to release the this compound in response to urokinase plasminogen activator .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules like avidin and streptavidin . This binding leads to a decrease in the fluorescence intensity of the compound, which can be quantified and used to measure the presence and quantity of biotin-binding sites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with biotin-binding proteins like avidin and streptavidin . These proteins may facilitate the localization or accumulation of the compound in specific cellular compartments.

Propiedades

IUPAC Name |

5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O8S/c38-18-6-9-21-25(14-18)45-26-15-19(39)7-10-22(26)29(21)20-8-5-17(13-23(20)32(42)43)31(41)35-12-11-34-28(40)4-2-1-3-27-30-24(16-46-27)36-33(44)37-30/h5-10,13-15,24,27,30,38H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H,42,43)(H2,36,37,44)/t24-,27-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUFXKZUEOKPSD-LFERIPGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)